4-Benzyl-2-methylmorpholine
Overview
Description
4-Benzyl-2-methylmorpholine is an organic compound that belongs to the morpholine family It is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the second carbon atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-2-methylmorpholine can be synthesized through several methods. One common approach involves the alkylation of 2-methylmorpholine with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-Methylmorpholine.
Substitution: Various substituted morpholines depending on the substituent used.
Scientific Research Applications
4-Benzyl-2-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals for treating cancer and diabetes.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Similar in structure but lacks the benzyl group.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom but lacks the benzyl group.
4-Benzylmorpholine: Similar but does not have the methyl group on the second carbon atom.
Uniqueness
4-Benzyl-2-methylmorpholine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-2-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIHKVIKLYFELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485245 | |
Record name | 4-Benzyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-38-4 | |
Record name | 4-Benzyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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